3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo-
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Overview
Description
3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- is an organic compound belonging to the quinolone family This compound is characterized by its quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1,4-dihydroquinoline-3,4-dione with chloroacetic acid and potassium bromide in dimethyl sulfoxide (DMSO) to form an intermediate. This intermediate is then treated with hydrofluoric acid and hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, resulting in antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use as an intermediate in the synthesis of ciprofloxacin hydrochloride.
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another quinolone derivative with similar antibacterial properties.
Uniqueness
3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- is unique due to its specific combination of substituents, which may confer distinct chemical reactivity and biological activity compared to other quinolone derivatives. Its methoxy group, in particular, may enhance its pharmacokinetic properties and biological efficacy.
Properties
CAS No. |
53776-42-4 |
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Molecular Formula |
C13H12ClNO4 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
6-chloro-1-ethyl-7-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO4/c1-3-15-6-8(13(17)18)12(16)7-4-9(14)11(19-2)5-10(7)15/h4-6H,3H2,1-2H3,(H,17,18) |
InChI Key |
QGOYFEJYTWKNJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)OC)Cl)C(=O)O |
Origin of Product |
United States |
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